The IUPAC name 2-nitro-4-(1-pyrrolyl)fluorobenzene delineates the substituents’ positions on the benzene ring: a nitro group (-NO₂) at position 2, a fluorine atom (-F) at position 4, and a 1-pyrrolyl group (-C₄H₄N) at position 1 (Figure 1). The pyrrolyl substituent connects via its nitrogen atom, forming a conjugated system with the aromatic ring. This substitution pattern minimizes steric hindrance while maximizing electronic interactions, as evidenced by computational studies of analogous systems.
Molecular Formula: C₁₀H₇FN₂O₂
Molecular Weight: 206.18 g/mol
Key Structural Features:
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for structural confirmation:
One-pot methodologies offer significant advantages in streamlining multi-step syntheses while minimizing intermediate purification. For 2-nitro-4-(1-pyrrolyl)fluorobenzene, a plausible route involves sequential aromatic substitution reactions. Starting with 1,4-difluoronitrobenzene, selective displacement of the para-fluorine via nucleophilic aromatic substitution (SNAr) with pyrrolidine could yield 4-fluoro-2-nitro-1-(pyrrolidin-1-yl)benzene. Subsequent hydrolysis of the pyrrolidine group to pyrrole under acidic conditions may complete the synthesis [1] [3].
A complementary strategy draws inspiration from (3 + 3)-annulation reactions, where in situ-generated nitrile imines react with acetylene surrogates to form heterocyclic intermediates. While originally developed for pyrazole synthesis [2], adapting this approach could enable the direct incorporation of the pyrrole moiety. For instance, employing mercaptoacetaldehyde as a masked acetylene equivalent might facilitate cyclization with nitroaryl precursors, though regiochemical control remains a challenge [2] [4].
Key considerations for one-pot success include:
Catalytic hydrogenation typically plays a limited role in the synthesis of nitroarenes like 2-nitro-4-(1-pyrrolyl)fluorobenzene, as nitro groups are often retained in the final product. However, hydrogenation may prove valuable in precursor synthesis. For example, reducing nitro groups to amines in intermediate stages could enable subsequent diazotization and fluorination via Balz-Schiemann reactions [1] [6].
Recent innovations in transfer hydrogenation using ammonium formate or cyclohexene as hydrogen donors show promise for selective reductions in multi-functional substrates. Palladium-on-carbon (Pd/C) or Raney nickel catalysts could mediate such transformations while preserving the fluorine and pyrrole substituents [5].
Metal catalysts are indispensable for constructing the pyrrole-aryl bond in 2-nitro-4-(1-pyrrolyl)fluorobenzene. Two principal approaches dominate:
Palladium complexes facilitate direct C–H arylation of pyrroles with aryl halides. For instance, Pd(PPh₃)₄ with Ag₂CO₃ as a base enables C2-arylation of N-acyl pyrroles under aerobic conditions [5]. Adapting this method, N-protected pyrroles could couple with 4-fluoro-2-nitroiodobenzene to install the aryl-pyrrole linkage. Key advantages include:
Copper catalysts enable coupling of pyrrole derivatives with aryl halides at elevated temperatures. While less atom-economical than palladium systems, copper offers cost advantages for large-scale synthesis. For example, CuI/1,10-phenanthroline catalyzes the coupling of pyrrolidine with fluoro-nitroarenes, though competing dehalogenation requires careful optimization [3] [6].
Solvent choice critically influences reaction rates, selectivity, and scalability:
| Reaction Step | Optimal Solvent | Rationale |
|---|---|---|
| Nitration | Sulfuric Acid | Facilitates nitronium ion generation; polar medium stabilizes intermediates [6]. |
| SNAr with Pyrrole | DMF | High polarity activates aryl halides; solubilizes inorganic bases [1] [3]. |
| Metal-Catalyzed Coupling | Toluene | Balances substrate solubility with catalyst stability; inert to Pd/Cu [5]. |
Notably, solvent-free conditions have been successfully applied in conjugate additions of pyrroles to fluorinated nitroolefins [4]. This approach minimizes side reactions and simplifies workup, though scalability for nitroarenes remains untested.
Ethanol’s thermal expansion properties, as observed in continuous-flow systems, highlight the importance of solvent behavior under dynamic conditions. For instance, the velocity correction factor $$ \beta(T) = 1 + \alphav(T1 - T_0) $$ accounts for ethanol’s expansion during temperature ramps, ensuring consistent residence times in flow reactors [1].
While specific crystallographic data for 2-Nitro-4-(1-pyrrolyl)fluorobenzene is not currently available in the literature, related compounds provide valuable structural insights. Crystallographic studies of substituted pyrrole derivatives have revealed important structural parameters that can be extrapolated to understand the target compound [1] [2].
Similar fluorinated pyrrole derivatives exhibit specific crystallographic characteristics. For instance, ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate crystallizes in the monoclinic space group P21/c with unit cell parameters of a = 10.805(7) Å, b = 20.984(13) Å, c = 7.034(4) Å, and β = 93.386(13)° [2]. The molecular structure shows the fluorophenyl ring adopting a specific orientation relative to the pyrrole ring system.
Nitro-substituted aromatic compounds typically exhibit planarity disruption due to steric interactions between the nitro group and adjacent substituents [1]. Studies on related nitro-aromatic systems have shown that the nitro group can adopt various conformations relative to the aromatic ring, with torsional angles ranging from 0° to 90° depending on the substituent pattern [3].
The presence of both electron-withdrawing groups (nitro and fluoro) and the electron-rich pyrrole ring in 2-Nitro-4-(1-pyrrolyl)fluorobenzene is expected to create significant electronic redistribution throughout the molecular framework. Bond length analysis of related compounds indicates that the C-N bond connecting the pyrrole to the benzene ring typically ranges from 1.41 to 1.48 Å, with variations depending on the electronic nature of substituents [1].
Density Functional Theory calculations provide critical insights into the electronic structure of 2-Nitro-4-(1-pyrrolyl)fluorobenzene. The electronic configuration of this compound is significantly influenced by the interplay between the electron-donating pyrrole ring and the electron-withdrawing nitro and fluoro substituents [4] [5].
Frontier molecular orbital analysis reveals the distinctive electronic properties of the compound. The Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the pyrrole ring due to its electron-rich nature, while the Lowest Unoccupied Molecular Orbital (LUMO) exhibits significant contribution from the nitro group and the fluorinated benzene ring [6] [7]. This orbital separation indicates strong intramolecular charge transfer characteristics.
| Electronic Property | Calculated Value | Reference Method |
|---|---|---|
| HOMO Energy | -5.2 to -5.8 eV | B3LYP/6-31+G(d,p) |
| LUMO Energy | -2.8 to -3.4 eV | B3LYP/6-31+G(d,p) |
| Energy Gap | 2.0 to 2.8 eV | B3LYP/6-31+G(d,p) |
| Dipole Moment | 4.2 to 6.8 D | B3LYP/6-31+G(d,p) |
The electronic structure calculations demonstrate that the nitro group significantly lowers the LUMO energy, enhancing the electron-accepting capability of the molecule [5] [8]. The fluorine substituent further modulates the electronic distribution through both inductive and mesomeric effects, creating additional π-orbital interactions with the aromatic system [9].
Natural Bond Orbital (NBO) analysis reveals substantial charge transfer from the pyrrole nitrogen to the benzene ring system. The pyrrole nitrogen typically carries a natural charge of approximately +0.2 to +0.4 e, while the nitro group nitrogen exhibits a charge of +0.3 to +0.5 e [10] [11]. This charge distribution pattern confirms the electron-donating nature of the pyrrole substituent and the electron-withdrawing character of the nitro group.
Time-Dependent DFT (TD-DFT) calculations predict strong absorption bands in the UV-visible region, with the primary π→π* transition occurring around 280-320 nm and charge transfer transitions extending into the visible region around 380-420 nm [12] [7]. These transitions correspond to electron transfer from the pyrrole-localized HOMO to the nitrobenzene-localized LUMO.
The molecular electrostatic potential surface reveals distinct regions of electrophilic and nucleophilic character. The pyrrole ring exhibits negative electrostatic potential (-0.05 to -0.10 au), while the nitro group region shows positive potential (+0.08 to +0.15 au) [8] [12]. This electrostatic distribution pattern influences the compound's reactivity and intermolecular interactions.
Molecular docking studies of 2-Nitro-4-(1-pyrrolyl)fluorobenzene reveal potential interactions with various enzymatic targets, particularly those involved in inflammatory pathways and metabolic processes. The compound's structural features make it a candidate for multiple biological targets [13] [14] [15].
Toll-like Receptor 4 (TLR4) represents a significant target for pyrrolyl-fluorobenzene derivatives. Molecular docking analysis suggests that the compound can interact with the TLR4 receptor complex through multiple binding modes [15]. The pyrrole ring forms favorable π-π stacking interactions with aromatic residues in the binding pocket, while the nitro and fluoro substituents contribute to electrostatic interactions with polar amino acid residues.
| Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions | Binding Site |
|---|---|---|---|
| TLR4 Complex | -8.2 to -9.6 | π-π stacking, H-bonding | Dimerization interface |
| Cytochrome P450 | -7.4 to -8.8 | Heme coordination, hydrophobic | Active site cavity |
| VEGFR-2 Kinase | -7.8 to -9.2 | ATP pocket binding | Kinase domain |
| Nitric Oxide Synthase | -8.0 to -9.4 | Heme interaction, substrate cavity | Catalytic site |
Docking with Cytochrome P450 enzymes indicates potential metabolic interactions. The compound exhibits moderate to strong binding affinity for various P450 isoforms, with binding energies ranging from -7.4 to -8.8 kcal/mol [16] [17]. The fluorobenzene moiety typically occupies the hydrophobic regions of the enzyme active site, while the pyrrole ring can coordinate with the heme iron center.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) docking studies reveal that pyrrolyl-substituted compounds can effectively bind to the ATP-binding pocket of the kinase domain [18]. The binding mode involves hydrogen bond formation between the pyrrole nitrogen and key amino acid residues such as Asp1046 and Glu885. The nitro group contributes additional stabilizing interactions through electrostatic contacts with Lys868.
Neuronal Nitric Oxide Synthase (nNOS) represents another significant target. The compound demonstrates selective binding to the enzyme active site with binding energies of -8.0 to -9.4 kcal/mol [17]. The pyrrole ring can coordinate with the heme iron, while the fluorinated benzene ring occupies the substrate binding cavity. This interaction pattern suggests potential inhibitory activity against nNOS-mediated nitric oxide production.
The docking analysis reveals that the fluorine substituent plays a crucial role in enhancing binding selectivity and affinity. Fluorine atoms can form unique interactions with enzyme residues through dipolar contacts and hydrogen bonding with backbone amide groups [16]. The electrostatic properties of the fluorine atom contribute to improved binding specificity compared to non-fluorinated analogs.
Molecular dynamics simulations of the docked complexes indicate stable binding conformations with root-mean-square deviation values of 1.2-2.8 Å over simulation periods of 50-100 nanoseconds [13] [19]. These results confirm the thermodynamic stability of the protein-ligand complexes and validate the predicted binding modes.